molecular formula C12H14O2 B011790 4-(4-Hydroxyphenyl)cyclohexanone CAS No. 105640-07-1

4-(4-Hydroxyphenyl)cyclohexanone

Cat. No. B011790
M. Wt: 190.24 g/mol
InChI Key: SLJYPZJZQIHNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxyphenyl)cyclohexanone is a chemical compound with significant interest in various scientific studies due to its unique structure and properties.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Hydroxyphenyl)cyclohexanone often involves reactions like Michael-Aldol condensation. For example, the synthesis of 4-ethyl-3-hydroxy-3-phenylcyclohexanone is achieved through such a process (Hernández-Ortega et al., 2001).

Molecular Structure Analysis

The molecular structure of related cyclohexanone derivatives often features a chair conformation of the cyclohexanone ring, with various substituents influencing the overall molecular geometry. For instance, in a study of a 4′-hydroxy derivative, the cyclohexanone ring exhibited an asymmetric chair conformation, which is a common structural feature in these compounds (Kutulya et al., 2008).

Chemical Reactions and Properties

Reactions involving 4-(4-Hydroxyphenyl)cyclohexanone derivatives are diverse, including Michael-Aldol condensations and enzymatic asymmetric reductions. For example, one study discussed the enzymatic synthesis of a doubly chiral cyclohexanone derivative, showcasing the compound's reactivity and utility in producing chiral compounds (Wada et al., 2003).

Scientific Research Applications

  • Carbonic Anhydrase Inhibitory Activity : Novel cyclohexanonyl bromophenol derivatives, related to 4-(4-Hydroxyphenyl)cyclohexanone, exhibit promising carbonic anhydrase inhibitory activity. This property is potentially beneficial in treating a range of conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).

  • Molecular Structure and Conformation : Studies on derivatives of 4-(4-Hydroxyphenyl)cyclohexanone have revealed insights into their molecular and crystal structures, often exhibiting chair conformations and linked by hydrogen bonds (Kutulya et al., 2008).

  • Analgesic and Narcotic Antagonist Activity : Some 4-amino-4-arylcyclohexanones have shown high analgesic activity and narcotic antagonist activity. These properties suggest potential use in improving pain relief and modifying depression caused by other analgesics (Blackstone & Bowman, 1999).

  • Potential Anti-Inflammatory Agent : Certain cyclohexanone derivatives demonstrate a chair conformation and exhibit weak intermolecular hydrogen bonds, making them candidates for novel anti-inflammatory agents (Hernández-Ortega et al., 2001).

  • Liquid-Liquid Extraction Applications : A derivative, 4-Tetra(hydroxyphenyl)BTPhen, has been effective in separating actinide-lanthanide and actinide-actinide ions in liquid-liquid extraction systems, indicating potential for the extraction of transition metals (Afsar et al., 2020).

  • Synthesis of Spirocyclic Nitroxides : New spirocyclic nitroxides with two mesogenic fragments were synthesized using 4-(4-Hydroxyphenyl)cyclohexanone, showcasing its role in creating novel compounds (Zaytseva et al., 2014).

  • Synthesis of Antilipidemic Agents : Cyclohexanone, a related compound, has been used in the synthesis of clinofibrate, an antilipidemic agent (Chen Nian-gen, Liu Xinyong, & Ren Zhao-ping, 2007).

  • Bioorganic Reagents : An exchange mutant of cyclohexanone monooxygenase showed improved robustness and selectivity, suggesting potential roles in enantioselectivity control in biochemical processes (Kayser & Clouthier, 2006).

  • Synthesis of Polymers and Catalysts : 4-(4-Hydroxyphenyl)cyclohexanone and related compounds have been used in synthesizing hydrophilic aliphatic polyesters and as catalysts in selective hydrogenation processes (Trollsås et al., 2000); (Wang et al., 2011).

Safety And Hazards

Future Directions

The future directions of 4-(4-Hydroxyphenyl)cyclohexanone are not explicitly mentioned in the available literature. However, given its use in the synthesis of CCR2 antagonists, it may continue to be of interest in the development of treatments for conditions such as rheumatoid arthritis and atherosclerosis2.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-(4-hydroxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJYPZJZQIHNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404724
Record name 4-(4-Hydroxyphenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenyl)cyclohexanone

CAS RN

105640-07-1
Record name 4-(4′-Hydroxyphenyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105640-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxyphenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone, 4-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

200 ml of 4 N sulfuric acid were heated to 80° C. in a sulfonation flask and then treated with about 5% of a solution of 37.9 g of 4-(4-aminophenyl)cyclohexanone in 200 ml of 4 N sulfuric acid. Subsequently, the remaining solution of 4-(4-aminophenyl)cyclohexanone as well as a solution of 15.2 g of sodium nitrite in 45 ml of water were simultaneously added dropwise to the reaction mixture at 80° C. within 1.5 hours. Thereafter, the mixture was treated dropwise at 80° C. within 30 minutes with a solution of 9 g of sodium nitrite in 27 ml of water and stirred at 80° C. for a further 1 hour. After cooling the reaction mixture to 0° C. the separated crystals were removed by filtration under suction, washed with 200 ml of cold water and dried up to constant weight at 60° C. in a drying oven under a water-jet vacuum. The crystalline crude product (34.6 g) was suspended in 520 ml of ethyl acetate. The suspension was heated to reflux for 1 hour, then treated with 1.7 g of active carbon and then heated to reflux for a further 1 hour. The mixture was subsequently suction filtered (rinsing with 40 ml of warm ethyl acetate) and the filtrate was evaporated under a water-jet vacuum at a bath temperature of 40° C. Drying of the evaporation residue up to constant weight at 60° C. in a drying oven under a water-jet vacuum gave 32.2 g of 4-(4-hydroxyphenyl)cyclohexanone as yellow-brown crystals with m.p. 165°-166° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
27 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Hydroxyphenyl)cyclohexanone
Reactant of Route 2
Reactant of Route 2
4-(4-Hydroxyphenyl)cyclohexanone
Reactant of Route 3
4-(4-Hydroxyphenyl)cyclohexanone
Reactant of Route 4
4-(4-Hydroxyphenyl)cyclohexanone
Reactant of Route 5
4-(4-Hydroxyphenyl)cyclohexanone
Reactant of Route 6
4-(4-Hydroxyphenyl)cyclohexanone

Citations

For This Compound
53
Citations
A Sumathi, D Rajaraman… - Journal of Applicable …, 2016 - researchgate.net
FT-IR, FT-Raman and UV-Visible spectra of (2E, 6E)-2, 6-dibenzylidene-4-(4-hydroxy phenyl) cyclo hexanone (DHC) was recorded in the regions of 4000-400 cm-1, 3500-50 cm-1 and …
Number of citations: 2 www.researchgate.net
EV Zaytseva, AV Shernyukov, AM Genaev, R Tamura… - Arkivoc, 2014 - arkat-usa.org
N/C-Hydroxylated spirofused derivatives of 2, 5-dihydroimidazole which were synthesized by condensation of 4-(4-hydroxyphenyl) cyclohexanone with aryl hydroxylaminoalkyl ketones …
Number of citations: 4 www.arkat-usa.org
C McCullough, TS Neumann, JR Gone, Z He… - Bioorganic & medicinal …, 2014 - Elsevier
Various estrogen analogs were synthesized and tested for binding to human ERα using a fluorescence polarization displacement assay. Binding affinity and orientation were also …
Number of citations: 13 www.sciencedirect.com
S Chen, Z Li, K Hu, W Feng, G Mao, F Xiao… - Organic & Biomolecular …, 2023 - pubs.rsc.org
An iodine-containing reagent promoted three-component method for the selective synthesis of phenothiazines and bis-phenothiazines has been developed. The present protocol starts …
Number of citations: 7 pubs.rsc.org
EV Zaytseva, YV Gatilov, DG Mazhukina - Organic Chemistry, 2018 - arkat-usa.org
New non-conjugated functionalized 2, 5-dihydroimidazole-type bi-and trinitroxyl radicals are described. The synthesis of which was based on a nucleophilic substitution reaction …
Number of citations: 2 www.arkat-usa.org
M Kawai, H Nakamura, I Sakurada… - Bioorganic & medicinal …, 2007 - Elsevier
Novel NR2B antagonists with an amide tether were found by an approach to avoid pharmacophoric similarity to dofetilide. Structure–activity relationship investigation led to N-[cis-4-…
Number of citations: 22 www.sciencedirect.com
Z Jian, T Ray, A Wu, L Jones… - Journal of Labelled …, 2014 - Wiley Online Library
The proton exchange reaction was applied to the preparation of stable isotope‐labeled LCQ908. For this synthesis, a suitable intermediate with protons alpha to a carbonyl group was …
K Knott, Y Kharel, MR Raje, KR Lynch… - Bioorganic & medicinal …, 2012 - Elsevier
The conversion of sphingosine to sphingosine-1-phosphate is catalyzed by sphingosine kinase (SphK), which has been implicated in disease states such as cancer and fibrosis. …
Number of citations: 20 www.sciencedirect.com
S Dallavalle, R Cincinelli, R Nannei, L Merlini… - European journal of …, 2009 - Elsevier
A series of hydroxamic acid-based histone deacetylase (HDAC) inhibitors were designed on the basis of a model of the HDAC2 binding site and synthesized. They are characterized by …
Number of citations: 81 www.sciencedirect.com
PM O'Neill, PA Stocks, S Sabbani, NL Roberts… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues have been designed and synthesized in a short synthetic sequence from readily available starting …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.